molecular formula C19H19NO4 B2667257 N-(2,2-di(furan-2-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 2319839-61-5

N-(2,2-di(furan-2-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No. B2667257
CAS RN: 2319839-61-5
M. Wt: 325.364
InChI Key: LEYCZXIDQDVNBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-di(furan-2-yl)ethyl)-2-(o-tolyloxy)acetamide, also known as DFE-17, is a novel compound that has been studied for its potential use in scientific research. This compound is synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects.

Scientific Research Applications

Heteroaromatic Decarboxylative Claisen Rearrangement Reactions

The study by Craig et al. (2005) explores the decarboxylative Claisen rearrangement reactions involving furan-2-ylmethyl, leading to the production of 2,3-disubstituted heteroaromatic products. This reaction demonstrates the potential of furan derivatives in the synthesis of complex heteroaromatic structures, highlighting their utility in scientific research applications beyond their conventional use (Craig, King, Kley, & Mountford, 2005).

Anion Coordination by Amide Derivatives

Kalita and Baruah (2010) investigated the spatial orientations of amide derivatives, including those related to furan, in anion coordination. Their research provides insights into the structural nuances of these compounds and their potential applications in creating novel molecular architectures through self-assembly processes, highlighting the versatility of furan derivatives in scientific research (Kalita & Baruah, 2010).

Biobased Polyesters from 2,5-Bis(hydroxymethyl)furan

Jiang et al. (2014) focused on the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, paving the way for the synthesis of novel biobased furan polyesters. This research underlines the role of furan derivatives in developing sustainable materials, showcasing their applicability in creating environmentally friendly alternatives to traditional petrochemical-based polymers (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).

Synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides

Raju et al. (2022) demonstrated the efficient synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides, utilizing a one-pot, three-component synthesis. This method emphasizes the potential of furan derivatives in facilitating straightforward and environmentally friendly synthetic routes for complex organic molecules, contributing to the advancement of green chemistry practices (Raju, Maram, Anitha, & Sreenivasulu, 2022).

Renewable Amine and Alcohol Transformations of 3-Acetamido-5-acetylfuran

Liu et al. (2017) explored the reactivity of 3-acetamido-5-acetylfuran, highlighting its transformation into renewable amine and alcohol derivatives. This research illustrates the versatility of furan-based compounds in chemical synthesis, particularly in the development of renewable resources for the production of valuable chemicals (Liu, Stähler, Murphy, Furlong, & Kerton, 2017).

properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-14-6-2-3-7-16(14)24-13-19(21)20-12-15(17-8-4-10-22-17)18-9-5-11-23-18/h2-11,15H,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYCZXIDQDVNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2,2-bis(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.